Cas no 2419-73-0 (1,4-Dichlorobutane-2,3-diol)
1,4-Dichlorobutane-2,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Butanediol,1,4-dichloro-
- DL-1,4-Dichloro-2,3-butanediol
- 1,4-DICHLORO-2,3-BUTANEDIOL
- 1,4-dichloro-2,3-dihydroxybutane
- 1,4-dichloro-butane-2,3-diol
- 2,3-Butanediol,1,4-dichloro
- 1,4-Dichlorobutane-2,3-diol
- 2,3-Butanediol, 1,4-dichloro-
- rel-(2R,3S)-1,4-Dichlorobutane-2,3-diol
- cis-1,4-Dichlorobutane-2,3-diol
- meso-1,4-Dichloro-2,3-butanediol
- (2S,3S)-1,4-DICHLOROBUTANE-2,3-DIOL
- 1,4-Dichlor-2,3-dioxybutan
- SAUBRJOIKMVSRU-UHFFFAOYSA-N
- FCH1117380
- D3423
- D90188
- 7268-35-1
- 1, 4-dichlorobutane-2, 3-diol
- SCHEMBL965530
- NS00048733
- CAA41973
- DTXSID70870974
- AI3-61873
- EINECS 219-338-7
- 2419-73-0
- FT-0666558
- MFCD00051308
- FT-0606857
- CS-0179539
- D3409
-
- MDL: MFCD00051308
- Inchi: 1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
- InChI Key: SAUBRJOIKMVSRU-UHFFFAOYSA-N
- SMILES: ClCC(C(CCl)O)O
Computed Properties
- Exact Mass: 157.99000
- Monoisotopic Mass: 157.990135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 52
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.2
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.3421 (rough estimate)
- Melting Point: 74.0 to 78.0 deg-C
- Boiling Point: 152°C/30mmHg(lit.)
- Flash Point: 152°C
- Refractive Index: 1.4386 (estimate)
- PSA: 40.46000
- LogP: 0.18580
- Solubility: Not determined
1,4-Dichlorobutane-2,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3423-25g |
1,4-Dichlorobutane-2,3-diol |
2419-73-0 | 98.0%(GC) | 25g |
¥3875.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3423-5g |
1,4-Dichlorobutane-2,3-diol |
2419-73-0 | 98.0%(GC) | 5g |
¥1090.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161376-1g |
1,4-Dichlorobutane-2,3-diol |
2419-73-0 | 96% | 1g |
¥283.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161376-25G |
1,4-Dichlorobutane-2,3-diol |
2419-73-0 | 96% | 25g |
¥3421.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161376-5G |
1,4-Dichlorobutane-2,3-diol |
2419-73-0 | 96% | 5g |
¥978.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3423-5G |
DL-1,4-Dichloro-2,3-butanediol |
2419-73-0 | >98.0%(GC) | 5g |
¥950.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3423-25G |
DL-1,4-Dichloro-2,3-butanediol |
2419-73-0 | >98.0%(GC) | 25g |
¥2990.00 | 2024-04-17 | |
| Chemenu | CM396577-1g |
DL-1,4-Dichloro-2,3-butanediol |
2419-73-0 | 95%+ | 1g |
$51 | 2024-07-28 | |
| Chemenu | CM396577-5g |
DL-1,4-Dichloro-2,3-butanediol |
2419-73-0 | 95%+ | 5g |
$158 | 2024-07-28 | |
| abcr | AB250027-5 g |
DL-1,4-Dichloro-2,3-butanediol, 98%; . |
2419-73-0 | 98% | 5g |
€170.10 | 2023-04-27 |
1,4-Dichlorobutane-2,3-diol Suppliers
1,4-Dichlorobutane-2,3-diol Related Literature
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1. 59. The dichlorobutanediols. Part IIL. N. Owen J. Chem. Soc. 1949 241
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2. 547. Some reactions of 1 : 2–3 : 4-diepoxybutaneW. F. Beech J. Chem. Soc. 1951 2483
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3. 58. The dichlorobutanediols. Part I. The addition of hypochlorous acid to some chlorobutenolsR. M. Evans,L. N. Owen J. Chem. Soc. 1949 239
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4. 3-Heteraglutaraldehydes. Part III. The 1,2-dithian-4,5-diols and tetra-hydrothiophen-3,4-diols and their oxidation by periodateJoan E. McCormick,R. S. McElhinney J. Chem. Soc. Perkin Trans. 1 1972 2795
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5. 115. The reaction of 1 : 4-dichloro-2 : 3-epoxybutane with sodium methoxideA. W. Adams,E. G. E. Hawkins,G. F. Oldham,R. D. Thompson J. Chem. Soc. 1959 559
Additional information on 1,4-Dichlorobutane-2,3-diol
Chemical Profile of 1,4-Dichlorobutane-2,3-diol (CAS No: 2419-73-0)
1,4-Dichlorobutane-2,3-diol, identified by its Chemical Abstracts Service number CAS No: 2419-73-0, is a significant organic compound that has garnered attention in the field of synthetic chemistry and pharmaceutical research. This diol derivative, characterized by its two hydroxyl groups positioned at the 2 and 3 carbon atoms of a butane chain with chlorine substituents at the 1 and 4 positions, exhibits unique reactivity and structural properties that make it a valuable intermediate in various chemical syntheses.
The molecular structure of 1,4-Dichlorobutane-2,3-diol contributes to its versatility in organic transformations. The presence of both hydroxyl and chloro functional groups allows for diverse chemical modifications, including etherification, esterification, and polymerization reactions. These capabilities are particularly useful in the development of polymers, surfactants, and fine chemicals. Furthermore, the compound's symmetry and the spatial arrangement of its functional groups influence its interaction with other molecules, making it a candidate for applications in material science and catalysis.
In recent years, 1,4-Dichlorobutane-2,3-diol has been explored in the context of pharmaceutical applications. Its structural motif is reminiscent of glycol ethers and diols commonly used as solvents or intermediates in drug synthesis. Researchers have investigated its potential role in the development of novel therapeutic agents, particularly those targeting metabolic pathways or requiring specific stereochemical configurations. The compound's ability to undergo selective reactions under controlled conditions makes it an attractive building block for medicinal chemists.
One of the most compelling aspects of 1,4-Dichlorobutane-2,3-diol is its utility in polymer chemistry. The diol functionality enables the formation of polyesters and polyethers through polycondensation or ring-opening polymerization reactions. These polymers can exhibit a range of properties depending on the monomer composition and reaction conditions. For instance, polymers derived from 1,4-Dichlorobutane-2,3-diol have shown promise as biodegradable materials or as components in high-performance coatings due to their thermal stability and mechanical strength.
The synthesis of 1,4-Dichlorobutane-2,3-diol typically involves chlorination followed by hydroxylation steps. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, reducing byproduct formation and minimizing environmental impact. Recent studies have highlighted the use of transition metal catalysts to facilitate selective chlorination or hydroxylation at specific carbon positions within the butane chain. Such innovations not only enhance yield but also align with green chemistry principles by promoting sustainable manufacturing practices.
In industrial applications, 1,4-Dichlorobutane-2,3-diol serves as a precursor for various specialty chemicals. Its derivatives are employed as intermediates in the production of agrochemicals, where they contribute to the synthesis of herbicides and fungicides with improved efficacy and environmental compatibility. Additionally, the compound finds use in cosmetics as a solvent or emulsifier due to its ability to dissolve a wide range of organic molecules while maintaining stability.
The pharmaceutical industry has also leveraged 1,4-Dichlorobutane-2,3-diol for developing novel drug delivery systems. Its structural features allow for modifications that enhance drug solubility or target specificity. For example, conjugating therapeutic agents with derivatives of this compound can improve bioavailability or reduce systemic toxicity. Furthermore, researchers are exploring its potential as a chiral auxiliary in asymmetric synthesis, where its stereochemistry influences the enantioselectivity of reactions critical to producing optically active pharmaceuticals.
Environmental considerations play a crucial role in the handling and application of 1,4-Dichlorobutane-2,3-diol. While it is not classified as hazardous under standard conditions, proper storage and handling procedures must be followed to prevent degradation or unintended reactions. Recent regulatory guidelines emphasize the importance of waste management strategies that minimize environmental release. Companies producing or utilizing this compound are encouraged to adopt closed-loop systems where byproducts can be recycled or repurposed.
The future prospects for 1,4-Dichlorobutane-2,3-diol are promising,with ongoing research uncovering new applications across multiple industries. As synthetic methodologies continue to evolve,the compound's role as an intermediate is expected to expand,particularly in areas requiring tailored molecular architectures。Collaborative efforts between academia and industry will be essential to translate laboratory discoveries into commercially viable products that meet societal needs while adhering to sustainability standards.
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